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molecular formula C5H8O3S B094216 1,1-Dioxo-tetrahydro-thiopyran-4-one CAS No. 17396-35-9

1,1-Dioxo-tetrahydro-thiopyran-4-one

Cat. No. B094216
M. Wt: 148.18 g/mol
InChI Key: XFMQGQAAHOGFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802670B2

Procedure details

To a solution of tetrahydrothiopyran-4-one (400 mg) stirring in acetonitrile (5 ml) and Na2.EDTA (0.0004 M aq, 3 ml) was added potassium peroxymonosulphate (Oxone, 6.34 g) and NaHCO3 (2.69 g) in several aliquots over 30 minutes. The reaction mixture was stirred at room temperature for a further 2 hours, then diluted with water (40 ml), extracted into dichloromethane, and dried (MgSO4) to give 1,1-dioxo-tetrahydro-thiopyran-4-one (330 mg) as a white solid. To this compound (75 mg) stirring in anhydrous 1,2-dichloroethane (6 ml) was added 2-chloro-4-morpholin-4-yl-thienopyrimidine-6-yl methyl methylamine (150 mg, as previously prepared from 2-chloro-4-morpholin-4-yl-thienopyrimidine-6-carbaldehyde and methylamine under reductive amination conditions), followed by glacial acetic acid (31 μl) and sodium triacetoxy borohydride (138 mg). The reaction mixture was stirred for 24 hours at room temperature, and the product isolated by extraction into dichloromethane, followed by purification by flash chromatography to give (2-chloro-4-morpholin-4-yl-thienopyrimidine-6-ylmethyl)-(1,1-dioxo-hexahydro-thiopyran-4-yl)-methyl-amine (115 mg) as a yellow solid, which was used in a Suzuki coupling with 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole, to give, after flash silica purification the title compound (38 mg) as a white solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Na2.EDTA
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
6.34 g
Type
reactant
Reaction Step Two
Quantity
2.69 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C(N(CC([O-])=O)CC(O)=O)CN(CC([O-])=O)CC(O)=O.[Na+].[Na+].[S:30]([O-:35])(O[O-])(=O)=[O:31].[K+].[K+].C([O-])(O)=O.[Na+]>C(#N)C.O>[O:31]=[S:30]1(=[O:35])[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1 |f:1.2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
S1CCC(CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Na2.EDTA
Quantity
3 mL
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
Name
Quantity
6.34 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]
Name
Quantity
2.69 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=S1(CCC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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